
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a thiohydantoin moiety, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propanal
- 2-(3-Hydroxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride stands out due to its unique combination of functional groups. The presence of the dimethylamino group and the thiohydantoin ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
86503-30-2 |
|---|---|
Molekularformel |
C15H22ClN3O2S |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H |
InChI-Schlüssel |
ZBEFVYFZCJSMNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



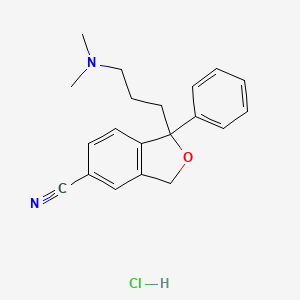
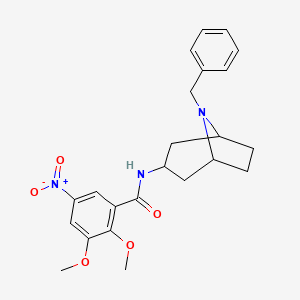
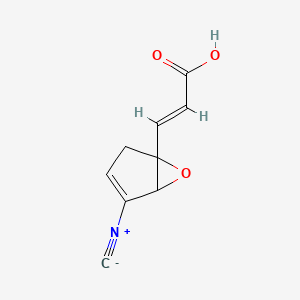
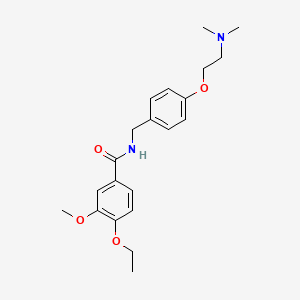
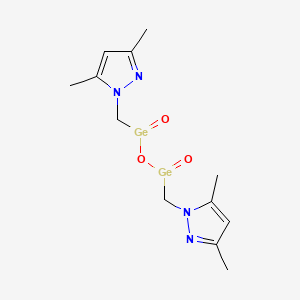

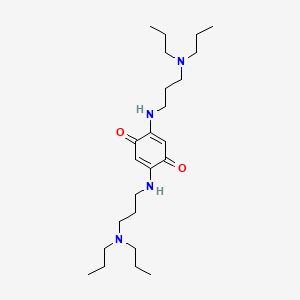
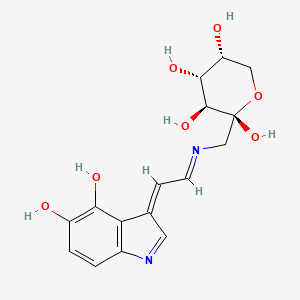


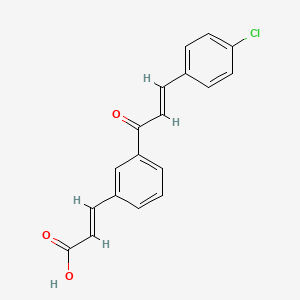
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)

